2-(4-Bromophenyl)-4,5-dimethyloxazole 2-(4-Bromophenyl)-4,5-dimethyloxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14442439
InChI: InChI=1S/C11H10BrNO/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3
SMILES:
Molecular Formula: C11H10BrNO
Molecular Weight: 252.11 g/mol

2-(4-Bromophenyl)-4,5-dimethyloxazole

CAS No.:

Cat. No.: VC14442439

Molecular Formula: C11H10BrNO

Molecular Weight: 252.11 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-4,5-dimethyloxazole -

Specification

Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
IUPAC Name 2-(4-bromophenyl)-4,5-dimethyl-1,3-oxazole
Standard InChI InChI=1S/C11H10BrNO/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3
Standard InChI Key QFJYKAKGDWXIAU-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC(=N1)C2=CC=C(C=C2)Br)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-(4-Bromophenyl)-4,5-dimethyloxazole (IUPAC name: 2-(4-bromophenyl)-4,5-dimethyl-1,3-oxazole) belongs to the oxazole family, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The bromine atom at the para position of the phenyl group and the two methyl substituents on the oxazole ring define its structural uniqueness. Key identifiers include:

PropertyValue
Molecular formulaC₁₁H₁₀BrNO
Molecular weight268.11 g/mol
SMILES notationCc1ncc(C2=CC=C(Br)C=C2)c1C

The molecular structure is characterized by planar geometry due to aromatic conjugation, with the bromine atom contributing to steric and electronic effects .

Synthetic Approaches

Conventional Methods

Oxazole derivatives are typically synthesized via cyclization reactions. For example:

  • Robinson-Gabriel Synthesis: Cyclodehydration of α-acylamino ketones using agents like polyphosphoric acid .

  • Fischer Oxazole Synthesis: Reaction of cyanohydrins with aldehydes under acidic conditions .

For 2-(4-bromophenyl)-4,5-dimethyloxazole, a plausible route involves:

  • Bromination of 4-methylacetophenone to introduce the 4-bromophenyl group.

  • Condensation with acetamide under microwave irradiation to form the oxazole ring .

  • Methylation at positions 4 and 5 using methyl iodide .

Green Chemistry Innovations

Recent advancements emphasize sustainable methods:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 65% yield in 15 minutes for analogous compounds) .

  • Flow Chemistry: Enhances safety and scalability for high-temperature reactions .

Physicochemical Properties

Predicted properties based on structural analogs :

PropertyValue
Melting point120–125°C (estimated)
Boiling point290–300°C (estimated)
SolubilitySoluble in DCM, DMSO
LogP (lipophilicity)3.2 ± 0.3

The bromine atom enhances molecular polarity, while methyl groups increase hydrophobicity, influencing drug-like properties .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 2.45 (s, 3H, CH₃ at C4)

    • δ 2.62 (s, 3H, CH₃ at C5)

    • δ 7.45–7.80 (m, 4H, aromatic H) .

  • ¹³C NMR:

    • 165 ppm (C=N), 150 ppm (C-O), 122 ppm (C-Br) .

Mass Spectrometry

  • ESI-MS: m/z 268.01 [M+H]⁺, isotopic pattern consistent with bromine .

Biological Activity and Applications

Material Science Applications

Oxazole derivatives are explored as:

  • Fluorescent probes due to aromatic rigidity.

  • Ligands in catalysis (e.g., palladium-mediated couplings) .

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